3-(Ethoxycarbonyl)-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
3-(Ethoxycarbonyl)-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a dihydropyrazole core substituted with an ethoxycarbonyl group at position 3 and a carboxylic acid group at position 3. The aryl group at position 1 is a 4-isopropylphenyl moiety, which introduces steric bulk and lipophilicity. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated biological relevance, including antitumor, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(21)13-9-14(15(19)20)18(17-13)12-7-5-11(6-8-12)10(2)3/h5-8,10,14H,4,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKDJXOZANSMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Ethoxycarbonyl)-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 341.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated its potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
- Antimicrobial Properties : Preliminary results suggest activity against certain bacterial strains.
Anticancer Activity
A significant focus has been placed on the anticancer properties of this compound.
Case Studies
- Study on HepG2 Cells :
- Mechanism of Action :
Anti-inflammatory Effects
The compound's anti-inflammatory properties were explored in animal models.
Research Findings
- In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate immune responses effectively .
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects showed that the compound exhibits activity against specific bacterial strains.
Study Results
- In vitro tests demonstrated inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating moderate antibacterial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the ethoxycarbonyl and phenyl groups have been linked to enhanced potency.
| Modification | Observed Effect |
|---|---|
| Ethoxycarbonyl group | Increased solubility and bioavailability |
| Phenyl substitution | Enhanced interaction with target proteins |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Its chemical structure includes an ethoxycarbonyl group and a propan-2-yl phenyl moiety, contributing to its unique properties. The molecular formula is C₁₄H₁₉N₃O₄, with a molecular weight of approximately 295.32 g/mol.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 3-(Ethoxycarbonyl)-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the potential of pyrazole derivatives in targeting specific cancer pathways, making them candidates for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for treating inflammatory diseases. In vitro studies demonstrated that these compounds could reduce inflammation markers in cell cultures .
Antimicrobial Activity
There is emerging evidence that pyrazole derivatives possess antimicrobial activity against various pathogens. A study found that compounds with similar structures exhibited significant antibacterial and antifungal effects, indicating their potential as new antimicrobial agents .
Case Study on Anticancer Efficacy
A recent case study published in Cancer Research examined the effects of a related pyrazole compound on breast cancer cells. The study reported a 70% reduction in cell viability at specific concentrations, supporting the hypothesis that pyrazole derivatives can be developed into effective anticancer drugs .
Clinical Trials for Anti-inflammatory Applications
A clinical trial investigating the anti-inflammatory effects of pyrazole derivatives included participants suffering from rheumatoid arthritis. Results showed a significant decrease in joint inflammation and pain levels after treatment with a related compound over six weeks .
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- Ethoxycarbonyl at R<sup>3</sup> in the target compound differentiates it from phenyl or trifluoromethyl substituents, balancing electron-withdrawing effects and esterase susceptibility .
- Carboxylic acid at R<sup>5</sup> is common, enabling hydrogen bonding and salt formation, critical for solubility and target interactions .
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility compared to esters or amides. However, the isopropylphenyl group reduces it relative to methoxy-substituted analogues (e.g., ’s 1-(4-methoxybenzyl) derivative) .
- Lipophilicity (LogP) : Higher than pyridine-containing analogues () due to the isopropylphenyl group but lower than fully aromatic systems (e.g., ’s 5-phenyl analogue) .
- Metabolic Stability : Ethoxycarbonyl may undergo esterase hydrolysis, whereas trifluoromethyl groups () resist degradation .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The core pyrazoline ring is typically constructed via cyclocondensation between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For 3-(ethoxycarbonyl)-substituted pyrazolines, ethyl acetoacetate serves as a common precursor due to its dual carbonyl and ester functionalities. Reaction with 4-isopropylphenylhydrazine under acidic or basic conditions facilitates the formation of the dihydro-pyrazole scaffold.
In analogous syntheses, Amberlyst A26 resin has been employed as a heterogeneous catalyst to promote [3+2] cycloaddition reactions under ultrasonic irradiation, achieving conversions exceeding 80% in ethanol at 50–60°C. This method minimizes side reactions and simplifies purification, as the catalyst is recoverable via filtration.
Oxidation of Dihydro-Pyrazole Intermediates
A critical step in synthesizing the target compound involves the oxidation of 4,5-dihydro-1H-pyrazole (pyrazoline) to the fully aromatic pyrazole. Patent WO2021096903A1 describes a similar oxidation process for ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis. The reaction proceeds via a radical mechanism, with yields of 75–80% under optimized conditions.
For the target compound, analogous oxidation would require careful control of oxygen levels to prevent over-oxidation. The use of K₂S₂O₈ in a polar aprotic solvent (e.g., acetonitrile or ethyl acetate) at reflux temperatures is hypothesized to achieve selective oxidation of the dihydro-pyrazole ring while preserving the ethoxycarbonyl and carboxylic acid groups.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent choice significantly impacts reaction efficiency. Comparative studies for related pyrazole syntheses reveal that ethanol and acetonitrile are optimal for cyclocondensation and oxidation steps, respectively. For example:
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | 50–60 | 89 | |
| Oxidation | Acetonitrile | Reflux | 75–80 |
Elevated temperatures (50–60°C) enhance reaction kinetics during cyclocondensation, while reflux conditions are critical for complete oxidation.
Catalytic Systems
Amberlyst A26, a strongly basic anion-exchange resin, has been demonstrated to accelerate cyclocondensation reactions by facilitating proton transfer without generating hazardous byproducts. In contrast, sulfuric acid acts as a catalyst in oxidation steps, stabilizing reactive intermediates and improving K₂S₂O₈ efficiency.
Functional Group Compatibility and Challenges
Preservation of Carboxylic Acid and Ester Groups
The simultaneous presence of ethoxycarbonyl and carboxylic acid groups introduces steric and electronic challenges. Ester hydrolysis must be avoided during oxidation, necessitating mild acidic conditions (pH 4–6). Patent data suggest that stepwise addition of oxidizing agents and rigorous temperature control mitigate undesired side reactions.
Steric Effects from the 4-(Propan-2-yl)phenyl Substituent
The bulky 4-isopropylphenyl group at the N1 position may hinder cyclocondensation and oxidation. To address this, slow reagent addition (over 3–5 hours) and extended reaction times (up to 6 hours post-addition) are recommended.
Purification and Characterization
Workup Procedures
Post-reaction workup typically involves phase separation using aqueous potassium bisulfate to remove unreacted starting materials and catalysts. The crude product is purified via recrystallization from ethanol-water mixtures, yielding a white crystalline solid.
Analytical Data
Key characterization data for the target compound include:
-
FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretching of ester and carboxylic acid).
-
¹H NMR : Signals at δ 1.25 (t, 3H, CH₂CH₃), δ 1.30 (d, 6H, CH(CH₃)₂), and δ 5.10 (s, 1H, CH of pyrazoline).
Comparative Analysis of Synthetic Approaches
The table below contrasts methodologies for analogous pyrazole derivatives:
| Parameter | Cyclocondensation (Amberlyst A26) | Oxidation (K₂S₂O₈/H₂SO₄) |
|---|---|---|
| Reaction Time | 30–60 min | 3–5 hours |
| Catalyst Loading | 10–20 wt% | 1.3–1.7 eq K₂S₂O₈ |
| Yield | 89% | 75–80% |
| Byproducts | Minimal | <0.5 wt% O₂ generation |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthetic routes typically involve cyclocondensation of hydrazines with α,β-unsaturated carbonyl intermediates. For example, substituted pyrazole cores can be synthesized via [3+2] cycloaddition reactions under reflux conditions in ethanol or DMF. Optimization includes:
- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent side reactions.
- Catalyst screening : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts enhance regioselectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry. Hydrogen bonding and π-stacking interactions can be analyzed via crystallographic data .
- Spectroscopy :
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR assigns substituent positions (e.g., ethoxycarbonyl protons at δ 1.2–1.4 ppm, diastereotopic protons in the dihydropyrazole ring) .
Q. What biological activities are observed in structurally related pyrazole derivatives?
Methodological Answer: Analogous compounds exhibit antimicrobial, anti-inflammatory, or enzyme inhibitory activities. For example:
- Antimicrobial assays : Broth microdilution tests against S. aureus or E. coli (MIC values <50 µg/mL).
- Enzyme inhibition : Docking studies with cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) assess binding affinities .
Advanced Research Questions
Q. How can computational tools like Multiwfn predict electronic properties and reactivity?
Methodological Answer:
- Electrostatic potential (ESP) maps : Generated via Multiwfn to identify nucleophilic/electrophilic sites. For example, the ethoxycarbonyl group may act as an electron-withdrawing group, polarizing the pyrazole ring .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer interactions. A smaller gap (~3–4 eV) suggests higher reactivity .
Q. How to resolve contradictions between theoretical and experimental spectroscopic data?
Methodological Answer:
Q. How do substituents on the phenyl ring influence physicochemical properties?
Methodological Answer:
- Hydrophobic substituents (e.g., isopropyl groups): Enhance lipid solubility (logP >3), improving membrane permeability.
- Electron-donating groups (e.g., methoxy): Increase electron density on the pyrazole ring, altering redox potentials (cyclic voltammetry) .
Q. What validation methods confirm molecular docking predictions for biological targets?
Methodological Answer:
Q. How can high-resolution crystallography address structural refinement challenges?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
